![molecular formula C15H12BrNO B1587443 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine CAS No. 351003-33-3](/img/structure/B1587443.png)
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Overview
Description
The compound “3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine” is likely to be an organic compound containing a benzoxazine ring, which is a type of heterocyclic compound. The benzoxazine ring contains a three-membered ring with an oxygen atom, a nitrogen atom, and a carbon atom. The compound also contains a bromophenyl group and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol with formaldehyde and a primary amine in the presence of acid catalysts to form the benzoxazine ring. The bromophenyl and methyl groups would likely be introduced in earlier steps, using appropriate bromination and alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazine ring, along with the attached bromophenyl and methyl groups. The exact structure would depend on the positions of these groups on the benzoxazine ring .Chemical Reactions Analysis
Benzoxazines are known to undergo a self-curing reaction upon heating, leading to the formation of polybenzoxazines. This reaction involves the ring-opening of the benzoxazine ring and subsequent polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the bromophenyl and methyl groups. Some general properties of benzoxazine compounds include high thermal stability and good chemical resistance .Mechanism of Action
Safety and Hazards
Future Directions
The study and application of benzoxazine compounds is a growing field, with potential uses in areas such as high-performance polymers, coatings, and biological applications. Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential uses .
properties
IUPAC Name |
3-(4-bromophenyl)-6-methyl-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFZXOMPWLFPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392420 | |
Record name | 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine | |
CAS RN |
351003-33-3 | |
Record name | 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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